N-Butyrophenone P-toluenesulfonylhydrazone
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Overview
Description
N-Butyrophenone P-toluenesulfonylhydrazone is a heterocyclic organic compound with the molecular formula C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g/mol . It is also known by its IUPAC name, 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide . This compound is primarily used in laboratory research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of N-Butyrophenone P-toluenesulfonylhydrazone typically involves the reaction of butyrophenone with p-toluenesulfonylhydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
N-Butyrophenone P-toluenesulfonylhydrazone undergoes various chemical reactions, including:
Scientific Research Applications
N-Butyrophenone P-toluenesulfonylhydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Butyrophenone P-toluenesulfonylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s sulfonylhydrazone moiety plays a crucial role in its reactivity and binding affinity, enabling it to exert its effects on target molecules .
Comparison with Similar Compounds
N-Butyrophenone P-toluenesulfonylhydrazone can be compared with other similar compounds, such as:
1-Phenylbutanone-tosylhydrazone: This compound shares a similar structure but differs in the substitution pattern on the phenyl ring.
4-Methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide: Another closely related compound with slight variations in the functional groups.
These similar compounds highlight the uniqueness of this compound in terms of its specific reactivity and applications .
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-phenylbutylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17- |
InChI Key |
YGGRVJIJEMGVTG-ZCXUNETKSA-N |
Isomeric SMILES |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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